7-Aminoquinoline

描述

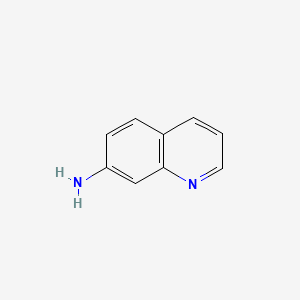

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUIOKDXQWSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206728 | |

| Record name | 7-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-19-8 | |

| Record name | 7-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC9L46LG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Aminoquinoline chemical and physical properties

An In-depth Technical Guide to 7-Aminoquinoline: Core Chemical and Physical Properties

This compound is an aromatic heterocyclic amine based on the quinoline scaffold. It serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals.[1][2] Its derivatives have been extensively studied for a range of therapeutic applications, including as antimalarial, antiviral, and anticancer agents.[1][3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in research and development.

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 580-19-8 | [1][6][7] |

| Molecular Formula | C₉H₈N₂ | [1][6][7] |

| IUPAC Name | quinolin-7-amine | [6] |

| Synonyms | 7-Quinolinamine, (Quinolin-7-yl)amine, 7-quinolylamine | [1][7] |

| Appearance | Yellow to Red-brown crystalline solid | [1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | [1][6][7] |

| Melting Point | 93.5-94 °C | [7] |

| Boiling Point | 324.3 ± 15.0 °C (Predicted) | [7] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 6.60 ± 0.14 (Predicted) | [1][7] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | [1][8] |

Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area | 38.9 Ų | [1][6] |

| Hydrogen Bond Donor Count | 1 (from the amino group) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from the two nitrogen atoms) | [1] |

| Complexity | 136 | [1][6] |

| Monoisotopic Mass | 144.068748264 Da | [1][6] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and characterization of this compound and its derivatives.

Synthesis of this compound

A common and established method for synthesizing this compound is through the reduction of 7-nitroquinoline.[7]

Protocol: Reduction of 7-Nitroquinoline

-

Reaction Setup : In a suitable reaction vessel, suspend 7-nitroquinoline in a solvent such as methanol or ethanol.[7][9]

-

Addition of Reducing Agent : Add a reducing agent. Common choices include:

-

Reaction Conditions :

-

For catalytic hydrogenation, degas the system and introduce hydrogen gas. Stir the mixture at room temperature for several hours (e.g., 24 hours) until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]

-

For chemical reduction, heat the reaction mixture under reflux for several hours until TLC indicates the consumption of the starting material.[7]

-

-

Work-up and Isolation :

-

Catalytic Hydrogenation : Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Chemical Reduction : If using iron powder, filter the hot solution to remove insoluble iron salts. If using SnCl₂, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure compound.[7][11]

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

-

Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the amino group.[11][12]

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

-

Data Acquisition : Record the FT-IR spectrum. Key vibrational bands to identify include N-H stretching of the amino group (typically around 3300-3500 cm⁻¹) and C=C/C=N stretching of the aromatic quinoline core.[13][14]

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).[2]

-

Data Acquisition : Measure the absorption spectrum. This compound derivatives typically show strong absorption in the near UV to blue light region (around 360-400 nm), which can be influenced by solvent polarity.[2][15]

-

-

Mass Spectrometry (MS) :

-

Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and confirm the molecular formula by observing the molecular ion peak [M+H]⁺.[11][12]

-

Biological Activity and Mechanisms of Action

This compound and its derivatives are renowned for their biological activities, most notably as antimalarial agents. The core mechanism involves disrupting the detoxification of heme within the malaria parasite.

Antimalarial Mechanism of Action

The primary target for 4-aminoquinoline drugs (structurally related to this compound) is the food vacuole of the Plasmodium parasite.

-

Heme Detoxification : The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme (ferriprotoporphyrin IX).

-

Inhibition of Hemozoin Formation : To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin.

-

Drug Action : Aminoquinolines accumulate in the acidic food vacuole. They bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. The buildup of the drug-heme complex leads to oxidative stress and parasite death.[10][16][17]

Caption: Inhibition of hemozoin formation by this compound derivatives.

Other Biological Activities

-

Antiviral Activity : Derivatives of this compound have demonstrated activity against herpes simplex virus (HSV) by inhibiting viral replication.[3]

-

Anticancer Activity : Aminoquinolines can act as lysosomotropic agents, accumulating in the acidic lysosomes of cancer cells. This disrupts cellular processes and can inhibit key signaling pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[4]

-

Antileishmanial Activity : Certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania amazonensis, appearing to induce mitochondrial dysfunction in the parasite.[18]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 580-19-8 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 7-Aminoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. This compound|CAS 580-19-8|Research Compound [benchchem.com]

- 11. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Aminoquinoline structure, molecular formula, and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, structure, and identification of 7-Aminoquinoline, a significant compound in medicinal chemistry and organic synthesis. Its derivatives have been noted for their potential antiviral and antimalarial activities.[1][2] This document is intended to serve as a core reference for professionals engaged in research and development.

Core Chemical Identifiers

This compound is an aromatic organic compound characterized by a quinoline scaffold substituted with an amino group at the seventh position.[1]

| Identifier | Value |

| IUPAC Name | quinolin-7-amine[3] |

| Molecular Formula | C₉H₈N₂[1][4][5][6][7] |

| CAS Number | 580-19-8[1][4][5][7] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)N=C1[1] |

| InChI Key | RZAUIOKDXQWSQE-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 144.17 g/mol [4][7] |

| Appearance | Red-brown to yellow crystalline solid[1] |

| Melting Point | 93.5-94 °C[4] |

| pKa | 6.60 ± 0.14 (Predicted)[1] |

| Topological Polar Surface Area | 38.9 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

Chemical Structure

The structure of this compound consists of a quinoline ring system with an amine group attached to the C7 position.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of this compound from 7-Nitroquinoline

A common method for the synthesis of this compound involves the reduction of 7-nitroquinoline.[2]

Reaction: 7-nitroquinoline → this compound

Procedure:

-

A reducing agent, such as iron powder or hydrogen gas with a palladium-on-carbon catalyst (Pd/C), is added to a suitable solvent.[2]

-

The reaction mixture is heated until the conversion of the starting material is complete.[2]

-

Work-up:

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the pure compound.[2]

The logical workflow for identifying and characterizing a chemical compound like this compound is outlined below.

Caption: Workflow for Chemical Compound Identification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 580-19-8 [chemicalbook.com]

- 3. This compound | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 580-19-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound/CAS:580-19-8-HXCHEM [hxchem.net]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antimalarial Properties of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in the history and current landscape of antimalarial chemotherapy. From the synthesis of chloroquine, inspired by the natural alkaloid quinine, this chemical class has been pivotal in treating and preventing malaria caused by Plasmodium species.[1][2] Despite the rise of drug-resistant parasite strains, the 4-aminoquinoline core remains a critical pharmacophore in the development of new antimalarial agents.[3][4] This guide provides a comprehensive technical overview of its mechanism of action, structure-activity relationships, resistance pathways, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines occurs within the acidic digestive vacuole of the intraerythrocytic parasite.[5] During its blood stage, the Plasmodium falciparum parasite digests the host's hemoglobin as a source of amino acids.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as β-hematin).[1][6]

4-aminoquinoline drugs, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[5] Here, they interfere with the heme detoxification process. The current consensus is that these drugs bind to free heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[7][8][9] This leads to the accumulation of toxic free heme, which induces oxidative stress, damages cellular components, and ultimately leads to parasite death.[2]

Caption: The inhibitory pathway of 4-aminoquinolines on heme detoxification in P. falciparum.

Structure-Activity Relationships (SAR)

Decades of research have established clear structure-activity relationships for the 4-aminoquinoline scaffold. Modifications to the quinoline nucleus and the aminoalkyl side chain significantly impact antimalarial efficacy, particularly against chloroquine-resistant (CQ-R) strains.

-

The Quinoline Nucleus : The 7-chloro-4-aminoquinoline core is considered essential for optimal activity.[10] Replacing the 7-chloro group with other electron-withdrawing or electron-donating groups generally reduces activity, as it alters the pKa of the quinoline nitrogen and its ability to bind hematin.[10][11] The intact 4-amino group is also critical for forming complexes with heme.[3]

-

The Aminoalkyl Side Chain : The nature of the side chain is a primary modulator of activity against drug-resistant strains.[12] While chloroquine has a diethylamino-pentyl side chain, shortening (2-3 carbons) or elongating (10-12 carbons) this chain can restore activity against CQ-R parasites.[10][13] Introducing bulky or lipophilic aromatic groups into the side chain can also overcome resistance.

Caption: Logical diagram of 4-aminoquinoline structure-activity relationships.

Mechanisms of Resistance

The primary mechanism of resistance to chloroquine in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[14] In sensitive parasites, protonated chloroquine is trapped in the digestive vacuole. However, mutated forms of the PfCRT protein, located on the vacuolar membrane, can transport the drug out of the vacuole, reducing its concentration at the site of action.[14] This lowered accumulation prevents the drug from effectively inhibiting hemozoin formation.[15] Modifications to the 4-aminoquinoline side chain can create compounds that evade this efflux mechanism, thus restoring activity against CQ-R strains.[16]

Quantitative Antimalarial Activity Data

The efficacy of 4-aminoquinoline derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) values against different P. falciparum strains in vitro. Strains like 3D7 and NF54 are sensitive to chloroquine (CQ-S), while strains such as K1, W2, and Dd2 are resistant (CQ-R). The following table summarizes representative data for various analogs.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Activity Profile | Reference |

| Chloroquine (CQ) | 3D7 (CQ-S) | ~10-20 | Sensitive | [17][18] |

| K1 (CQ-R) | ~255 | Resistant | [17] | |

| W2 (CQ-R) | ~200-400 | Resistant | [18] | |

| Amodiaquine (AQ) | W2 (CQ-R) | ~30-60 | Active vs. CQ-R | [18] |

| Compound 19 ¹ | NF-54 (CQ-S) | 14 | Potent | [10] |

| Compound 38 ² | K1 (CQ-R) | 170 | Active vs. CQ-R | [17] |

| MAQ ³ | W2 (CQ-R) | 93.5 | Active vs. CQ-R | [18][19] |

| BAQ ⁴ | W2 (CQ-R) | 39.5 | Active vs. CQ-R | [18][19] |

| Compound 2 ⁵ | K1 (CQ-R) | 26 (72h) | Potent vs. CQ-R | [20] |

| Compound 9a ⁶ | K1 (CQ-R) | <500 | Active vs. CQ-R | [21] |

¹ 2-(4-chloro-phenyl)-[5]thiazinan-4-one derivative ² Thiazolidine conjugate derivative ³ Monoquinoline derivative ⁴ Bisquinoline derivative ⁵ 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline ⁶ 4-N-methylaminoquinoline analogue

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

A common method for synthesizing 4-aminoquinoline analogs involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with a desired amine side chain.[4][22]

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine (e.g., N,N-diethyl-1,3-diaminopropane)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat)

-

Base (e.g., K₂CO₃, triethylamine)

-

Standard laboratory glassware for reflux and purification apparatus (e.g., column chromatography).

Procedure:

-

Dissolve 4,7-dichloroquinoline in the chosen solvent in a round-bottom flask.

-

Add the selected amine side chain, often in molar excess, to the solution.

-

If required, add a base like K₂CO₃ to act as a proton scavenger.[4]

-

Heat the reaction mixture to reflux (typically 135–155 °C if run neat) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12][22]

-

After cooling, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the final 4-aminoquinoline derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used fluorescence-based assay to determine the IC₅₀ of compounds against P. falciparum by quantifying parasite DNA.[23][24]

Materials:

-

Synchronized, ring-stage P. falciparum culture (e.g., 3D7 or K1)

-

O+ human red blood cells (RBCs)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX I or human serum)

-

Test compounds and control drugs (e.g., Chloroquine) dissolved in DMSO

-

SYBR Green I lysis buffer

-

96-well black, clear-bottom microplates

-

Incubator with controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Drug Plate Preparation : Dispense 100 µL of complete medium into all wells of a 96-well plate. Add the test compound stock solution to the first well of a row and perform serial dilutions across the plate. Include wells for a positive control (e.g., Chloroquine) and a negative control (DMSO vehicle).[23]

-

Parasite Seeding : Prepare a parasite suspension with 0.5% parasitemia and 1% hematocrit in complete medium. Add 100 µL of this suspension to each well of the drug plate.[23]

-

Incubation : Incubate the plates for 72 hours in a modular chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[23][24]

-

Lysis and Staining : After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[23][24]

-

Fluorescence Reading : Measure the fluorescence intensity of each well using a microplate reader.

-

Data Analysis : Subtract the background fluorescence from uninfected RBC wells. Plot the percentage of growth inhibition against the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression dose-response curve.

Caption: Experimental workflow for the in vitro SYBR Green I antiplasmodial assay.

Conclusion and Future Directions

The 4-aminoquinoline scaffold, despite challenges from drug resistance, continues to be a highly valuable platform for antimalarial drug discovery. Its well-understood mechanism of action, established SAR, and relatively simple synthesis make it an attractive starting point for developing novel compounds.[3] Current research focuses on modifications that circumvent known resistance mechanisms, such as creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores, or developing bisquinoline (dimeric) agents.[19] These strategies aim to produce next-generation antimalarials that are potent, safe, and effective against the ever-evolving Plasmodium parasite.

References

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 13. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 19. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Anticancer and Cytotoxic Potential of 7-Aminoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 7-aminoquinoline derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic effects. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their mechanisms of action, quantitative cytotoxic data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Quinoline and its analogues have long been recognized for their therapeutic potential, with applications ranging from antimalarial to antimicrobial agents.[1] In the realm of oncology, numerous quinoline-based compounds have been investigated for their ability to inhibit cancer cell growth and induce cell death. The this compound core, in particular, has been the subject of extensive research, leading to the identification of derivatives with potent cytotoxic activity against a variety of cancer cell lines. These compounds exert their anticancer effects through diverse and complex mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2] This guide will delve into the technical details of these aspects, providing a solid foundation for further research and development in this promising area of cancer therapeutics.

Mechanisms of Anticancer Action

The cytotoxic effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes that are often dysregulated in cancer. The primary mechanisms identified to date include the induction of oxidative stress, disruption of cell cycle progression, and the induction of programmed cell death (apoptosis).

Induction of Oxidative Stress and Apoptosis

A key mechanism of action for some this compound derivatives, particularly 7-aminoisoquinoline-5,8-quinones, involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] NQO1 is an enzyme frequently overexpressed in cancer cells that plays a role in detoxification and protection against oxidative stress.[4] Inhibition of NQO1 by these derivatives disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[3] The excessive intracellular ROS creates a toxic environment that preferentially affects cancer cells, which already have a higher basal level of oxidative stress.[3] This elevation in ROS triggers the intrinsic apoptotic pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3 and caspase-9.[3]

Cell Cycle Arrest

Several this compound derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect is often observed at the G2/M or G0/G1 phases.[2][5] For instance, certain 7-chloro-4-aminoquinoline derivatives can cause an accumulation of cells in the G2/M phase.[6] The underlying mechanism often involves the modulation of key cell cycle regulatory proteins. One of the critical pathways implicated is the ATM-ATR/p53/p21 signaling cascade. DNA damage, which can be induced by some of these derivatives, activates ATM and ATR kinases. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[7][8] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[9]

Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][10] Some quinoline derivatives have been identified as inhibitors of this pathway.[2] By targeting components of this cascade, such as PI3K or Akt, these compounds can effectively block downstream signaling that promotes cancer cell survival and proliferation.[11] Inhibition of the PI3K/Akt/mTOR pathway can lead to a reduction in protein synthesis, cell growth, and can also induce apoptosis.[10]

Quantitative Cytotoxic Activity

The cytotoxic potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth or viability by 50%. The following tables summarize some of the reported cytotoxic activities of different this compound derivatives.

Table 1: Cytotoxic Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | A549 (Lung) | 12.5 |

| Derivative 1 | MCF-7 (Breast) | 25 |

| Derivative 2 | A549 (Lung) | 6.25 |

| Derivative 2 | MCF-7 (Breast) | 12.5 |

Table 2: Cytotoxic Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [5]

| Compound | Cell Line | GI50 (µM) |

| 5d | CCRF-CEM (Leukemia) | 0.4 |

| 5d | HuT78 (T-cell lymphoma) | 0.8 |

| 8d | CCRF-CEM (Leukemia) | 0.5 |

| 8d | HuT78 (T-cell lymphoma) | 1.2 |

| 12d | CCRF-CEM (Leukemia) | 0.6 |

| 12d | HuT78 (T-cell lymphoma) | 0.9 |

Table 3: Cytotoxic Activity of 7-Chloro-4-quinolinylhydrazone Derivatives

| Compound | Cell Line | IC50 (µg/cm³) |

| Hydrazone A | SF-295 (CNS) | 0.314 |

| Hydrazone A | HTC-8 (Colon) | 1.25 |

| Hydrazone A | HL-60 (Leukemia) | 0.87 |

| Hydrazone B | SF-295 (CNS) | 0.452 |

| Hydrazone B | HTC-8 (Colon) | 2.11 |

| Hydrazone B | HL-60 (Leukemia) | 1.03 |

Experimental Protocols

The evaluation of the anticancer and cytotoxic effects of this compound derivatives involves a range of in vitro assays. Below are detailed methodologies for some of the key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[5]

-

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Cell Treatment: Culture and treat cells with the this compound derivatives as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[13][14]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[2]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins).

-

Protocol:

-

Protein Extraction: Treat cells with the this compound derivatives, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential (ΔΨm) are an early indicator of apoptosis.[5] The TMRE assay is a common method for its assessment.

-

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in reduced TMRE accumulation and, consequently, a decrease in fluorescence intensity.

-

Protocol:

-

Cell Culture and Treatment: Plate and treat cells with the this compound derivatives.

-

TMRE Staining: Incubate the cells with TMRE staining solution for 15-30 minutes at 37°C.[15]

-

Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.[11]

-

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their multifaceted mechanisms of action, including the induction of oxidative stress, cell cycle arrest, and apoptosis through the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these compounds.

Future research should focus on optimizing the structure-activity relationships of this compound derivatives to enhance their potency and selectivity for cancer cells. In vivo studies in preclinical cancer models are warranted to validate their efficacy and safety profiles. Furthermore, a deeper understanding of their molecular targets and the intricate signaling networks they modulate will be crucial for their successful translation into clinical applications. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation cancer therapies.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 5. merckmillipore.com [merckmillipore.com]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. assaygenie.com [assaygenie.com]

The role of 7-aminoquinoline in medicinal chemistry and drug development

An In-depth Technical Guide on the Role of 7-Aminoquinoline in Medicinal Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents, demonstrating a vast range of biological activities. Among its many isomers, the this compound nucleus serves as a critical pharmacophore in medicinal chemistry. Its derivatives have been extensively explored and developed into drugs for treating infectious diseases, cancer, and neurodegenerative disorders.[1][2][3][4] The versatility of the this compound core allows for structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and overcome drug resistance. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of this compound derivatives, offering a valuable resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalyst-free approaches. Traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, which typically require strong acid catalysis and high temperatures.[1]

A more recent and highly efficient method involves the catalyst-free condensation of m-phenylenediamine with unsymmetrical 1,3-diketones, particularly those bearing a trifluoromethyl group.[1][5] The strong electron-withdrawing nature of the trifluoromethyl group facilitates the initial nucleophilic addition and directs the subsequent cyclization to selectively yield 2,4-disubstituted 7-aminoquinolines in good yields, avoiding the need for harsh reaction conditions.[1][5]

Another common strategy for creating diverse libraries of 7-substituted-4-aminoquinolines starts with 4,7-dichloroquinoline. The chlorine at the 4-position is more susceptible to nucleophilic substitution, allowing for the introduction of various amino side chains. The substituent at the 7-position can then be modified using metal-assisted coupling reactions like Suzuki, Ullmann, and Negishi couplings to generate biaryl, diaryl ether, and alkylaryl analogs, respectively.[6][7]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully exploited to develop agents for a wide array of diseases.

Antimalarial Activity

The quinoline nucleus is a historic mainstay of antimalarial therapy, with chloroquine (a 7-chloro-4-aminoquinoline) being a frontline drug for decades.[8] However, widespread resistance has driven the development of new analogs. The primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The drug, being a weak base, accumulates in the acidic vacuole and forms a complex with heme (ferriprotoporphyrin IX), preventing its detoxification into insoluble hemozoin. The resulting free heme is toxic to the parasite, leading to its death.[9]

Structure-Activity Relationship (SAR):

-

7-Position: The substituent at the 7-position is crucial. Electron-withdrawing groups are generally favored. 7-chloro, 7-bromo, and 7-iodo derivatives show excellent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.[10][11][12] In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy analogs are typically less active, especially against resistant strains.[10][11] More lipophilic groups, such as biaryl substituents, at the 7-position can confer potent activity against drug-resistant strains.[6][7]

-

4-Position Side Chain: The nature of the diaminoalkane side chain at the 4-position is critical for activity and overcoming resistance. Variations in the length and basicity of the side chain influence the drug's accumulation in the food vacuole and its interaction with heme.[6][10] Intramolecular hydrogen bonding within the side chain has been shown to be important for potency against resistant strains.[6]

Table 1: In Vitro Antimalarial Activity of Representative 7-Substituted 4-Aminoquinolines

| Compound ID | 7-Substituent | Side Chain | IC50 (nM) vs. P. falciparum (CQ-S) | IC50 (nM) vs. P. falciparum (CQ-R) | Reference |

|---|---|---|---|---|---|

| Chloroquine | -Cl | -HNCH(CH₃)(CH₂)₃N(Et)₂ | 5-12 | >100 | [10][11] |

| 7-Iodo Analog | -I | -HN(CH₂)₂NEt₂ | 3-7 | 3-7 | [10][12] |

| 7-Bromo Analog | -Br | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 | [10][11] |

| 7-Fluoro Analog | -F | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 | [10][11] |

| 7-CF₃ Analog | -CF₃ | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 | [10][11] |

| 7-OMe Analog | -OCH₃ | -HN(CH₂)₂NEt₂ | 17-150 | 90-3000 | [10][11] |

| Biaryl Analog 3{1,4,1} | 4'-methoxy-[1,1'-biphenyl]-4-yl | -HN(CH₂)₃NHCH₂-cyclopropyl | <50 | 20 |[6] |

Anticancer Activity

The 7-chloroquinoline scaffold, particularly found in chloroquine, has been repurposed and investigated as a promising anticancer agent.[2] These compounds exert their effects through multiple mechanisms, including the inhibition of autophagy, modulation of key signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[13] Novel hybrids combining the 7-chloro-4-aminoquinoline core with other pharmacophores, such as benzimidazole, have shown potent cytotoxic activity against various cancer cell lines.[2] Some quinoline-based drugs, like Lenvatinib and Bosutinib, are approved kinase inhibitors for cancer treatment.[2]

A distinct class, 7-aminoisoquinoline-5,8-quinones, demonstrates anticancer effects by inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[14] This inhibition disrupts cellular redox balance, increases reactive oxygen species (ROS), and triggers the intrinsic apoptotic pathway, characterized by a shift in the Bax/Bcl-2 ratio and activation of caspases.[14]

Table 2: In Vitro Anticancer Activity of Representative this compound Derivatives

| Compound Class | Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | 5d | HuT78 (T-cell lymphoma) | GI₅₀ | 0.4 | [2] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | 8d | Raji (Burkitt's lymphoma) | GI₅₀ | 0.6 | [2] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | 12d | HuT78 (T-cell lymphoma) | GI₅₀ | 0.8 | [2] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | 12d | CCRF-CEM (T-cell leukemia) | GI₅₀ | 1.0 | [2] |

| 7-Aminoisoquinoline-5,8-quinone derivative | 7 | A-549 (Lung Carcinoma) | IC₅₀ | 0.17 | [15] |

| 7-Aminoisoquinoline-5,8-quinone derivative | 7 | HeLa (Cervical Carcinoma) | IC₅₀ | 0.28 |[15] |

Antiviral and Other Activities

-

Antiviral: this compound derivatives have demonstrated activity against a range of viruses. Certain compounds inhibit the replication of herpes simplex virus (HSV) type 1, with studies showing they are more potent inhibitors of viral DNA synthesis than cellular DNA synthesis.[16] More recent work has shown that 7-chloro-4-aminoquinoline derivatives can exhibit effects against Influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[17]

-

Neuroprotective: A significant development is the identification of 4-amino-7-chloroquinoline compounds, including chloroquine and amodiaquine, as synthetic agonists of the nuclear receptor NR4A2.[3] NR4A2 is a promising drug target for Parkinson's disease because of its crucial role in the development and survival of midbrain dopaminergic neurons. Activating NR4A2 may offer a neuroprotective therapeutic strategy for this neurodegenerative disorder.[3]

-

Antileishmanial: 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their activity against Leishmania amazonensis. The lead compounds were shown to be active against the amastigote form of the parasite and appear to act by inducing mitochondrial dysfunction and oxidative stress.[18]

Table 3: In Vitro Antiviral Activity of this compound Derivatives

| Compound ID | Virus | Cell Line | IC₅₀ (µg/mL) | Cytotoxicity (µg/mL) | Reference |

|---|---|---|---|---|---|

| 10 | HSV-1 | KB | 2 | 14 | [16] |

| 28 | HSV-1 | KB | 4 | >50 | [16] |

| 29 | HSV-1 | KB | 6 | >50 | [16] |

| 32 | HSV-1 | KB | 3 | 25 | [16] |

| 34 | HSV-1 | KB | 2 | 12 | [16] |

| 36 | HSV-1 | KB | 5 | 30 |[16] |

Experimental Protocols

General Synthesis of 7-Substituted-4-Aminoquinolines via Suzuki Coupling

This protocol describes a parallel synthesis approach for generating biaryl-substituted 4-aminoquinolines, adapted from methodologies used in antimalarial drug discovery.[6][7]

-

Starting Material: Begin with 7-bromo-4-chloroquinoline.

-

Suzuki Coupling: In a reaction vessel, combine 7-bromo-4-chloroquinoline (1 equivalent), a boronic acid derivative (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).

-

Solvent and Reaction: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture with argon, then heat to reflux (e.g., 80-90 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting 7-biaryl-4-chloroquinoline intermediate by flash column chromatography.

-

Amination: Combine the purified intermediate with a desired primary or secondary amine (2-3 equivalents) in a solvent like n-butanol or DMSO.

-

Final Reaction: Heat the mixture at 120-140 °C for 4-8 hours.

-

Final Purification: After cooling and standard workup, purify the final 7-biaryl-4-aminoquinoline product by chromatography or recrystallization.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum strains.[6][19]

-

Parasite Culture: Culture P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Maintain cultures at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Plates: Prepare serial dilutions of the test compounds in 96-well microtiter plates.

-

Assay Initiation: Synchronize parasite cultures (e.g., to the ring stage). Add the parasitized red blood cells (1% parasitemia, 1% hematocrit) to the drug-containing plates.

-

Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

-

Quantification: To measure parasite growth, use a fluorescent DNA-intercalating dye (e.g., SYBR Green I or PicoGreen). Lyse the cells in the wells with a lysis buffer containing the dye.

-

Data Analysis: Read the fluorescence on a microplate reader. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold is a remarkably versatile and enduring core in medicinal chemistry. Its historical success as an antimalarial agent has paved the way for its exploration in other critical therapeutic areas, including oncology, virology, and neurodegeneration. The ability to systematically modify the scaffold at the 4- and 7-positions has allowed for the development of next-generation compounds that can overcome resistance and exhibit novel mechanisms of action. The continued investigation into hybrid molecules and the elucidation of new biological targets, such as NR4A2, ensure that this compound derivatives will remain a focal point of drug discovery and development for the foreseeable future. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and more effective therapeutics based on this privileged structure.

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Screening of Novel 7-Aminoquinoline-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. From the historical success of antimalarial drugs like chloroquine to the emerging potential in oncology and virology, this heterocyclic motif continues to be a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the core methodologies involved in the discovery, screening, and preliminary evaluation of new this compound-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the multifaceted process of identifying and characterizing new drug candidates from this promising chemical class.

General Synthesis of Novel this compound-Based Compound Libraries

The journey to discovering novel bioactive compounds begins with the synthesis of a diverse library of chemical entities. A catalyst-free condensation reaction is a highly efficient method for producing 2,4-disubstituted 7-aminoquinolines.[1] This approach offers high selectivity and good yields, making it suitable for generating a library of compounds for screening.[1]

A generalized workflow for the parallel synthesis of a 4-amino-7-chloroquinoline library is a robust method for creating a diverse set of molecules for screening.[2][3] This process typically involves a multi-step reaction sequence that allows for the introduction of various substituents at key positions on the quinoline core, thereby generating a library of structurally related compounds.

Below is a conceptual workflow for the synthesis of a this compound library.

References

The Structure-Activity Relationship of 7-Aminoquinoline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 7-aminoquinoline analogs, a class of compounds with significant therapeutic potential, particularly as antimalarial and anticancer agents. This document details their synthesis, biological evaluation, and the molecular intricacies that govern their activity, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of well-known drugs such as the antimalarial chloroquine.[1][2] The emergence of drug-resistant pathogens and cancers has necessitated the development of novel analogs with improved efficacy and pharmacological profiles. This guide delves into the key structural modifications of the this compound core and their impact on biological activity, providing a framework for the rational design of next-generation therapeutics.

Antimalarial Activity of this compound Analogs

The primary mechanism of antimalarial action for 7-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Modifications to the 7-position of the quinoline ring and the amino side chain at the 4-position have been extensively explored to overcome chloroquine resistance.

Structure-Activity Relationship Insights

SAR studies have revealed several key determinants for potent antimalarial activity:

-

The 7-Position Substituent: The nature of the substituent at the 7-position of the quinoline ring is a critical determinant of activity. While the 7-chloro substituent is a hallmark of many active compounds, including chloroquine, other modifications have shown promise.[3][4] Generally, electron-withdrawing groups at this position are favorable. Studies have shown that 7-iodo and 7-bromo analogs exhibit comparable or superior activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[3] In contrast, 7-fluoro and 7-trifluoromethyl analogs have demonstrated reduced potency.[3]

-

The 4-Amino Side Chain: The length and basicity of the side chain at the 4-amino position play a crucial role in drug accumulation in the acidic food vacuole of the parasite and in overcoming resistance.[3] Shorter side chains have often been associated with improved activity against resistant strains.[3] The presence of a terminal secondary or tertiary amine is also a common feature of active compounds.[3]

Quantitative SAR Data: Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50 values) of representative this compound analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

| Compound ID | 7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | -Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)₂ | D6 (CQS) | 6.9 | [5] |

| Chloroquine | -Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)₂ | Dd2 (CQR) | 102 | [5] |

| Analog 1 | -I | -HN(CH₂)₂NEt₂ | CQS | 3-12 | [3] |

| Analog 2 | -Br | -HN(CH₂)₂NEt₂ | CQS | 3-12 | [3] |

| Analog 3 | -F | -HN(CH₂)₂NEt₂ | CQS | 15-50 | [3] |

| Analog 4 | -CF₃ | -HN(CH₂)₂NEt₂ | CQS | 15-50 | [3] |

| Analog 5 | -I | -HN(CH₂)₂NEt₂ | CQR | 18-500 | [3] |

| Analog 6 | -Br | -HN(CH₂)₂NEt₂ | CQR | 18-500 | [3] |

| Analog 7 | -F | -HN(CH₂)₂NEt₂ | CQR | 18-500 | [3] |

| Analog 8 | -CF₃ | -HN(CH₂)₂NEt₂ | CQR | 18-500 | [3] |

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[1][6][7] Their cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key cellular signaling pathways.[6][8][9]

Mechanism of Anticancer Action and Signaling Pathways

Several signaling pathways have been implicated in the anticancer activity of this compound analogs:

-

Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[10]

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[10][11][12][13] Some this compound analogs have been found to inhibit this pathway, leading to the suppression of tumor growth.[10][12]

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound analogs.

Quantitative SAR Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity (GI50 or IC50 values) of selected this compound analogs against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Compound 5d | Raji (Burkitt's lymphoma) | 4.3 | [1] |

| Compound 5d | HuT78 (T-cell lymphoma) | 0.4 | [1] |

| Compound 8d | Leukemia & Lymphoma lines | Active | [1] |

| Compound 12d | Leukemia & Lymphoma lines | Active | [1] |

| [(7-chloroquinolin-4-yl) amino] chalcone 13 | LNCaP (Prostate) | 7.93 | [7] |

| [(7-chloroquinolin-4-yl) amino] chalcone 17 | LNCaP (Prostate) | 7.11 | [7] |

| [(7-chloroquinolin-4-yl) amino] chalcone 19 | LNCaP (Prostate) | 6.95 | [7] |

| Quinolino-triazole 6f | MCF-7 (Breast) | 10 | [14] |

| Quinolino-triazole 6g | MCF-7 (Breast) | 12 | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 7-Substituted-4-aminoquinoline Analogs

A common synthetic route for generating diverse 7-substituted-4-aminoquinoline analogs involves a parallel synthesis approach.[3]

-

Synthesis of the Quinoline Core: Substituted anilines are reacted with a suitable three-carbon synthon (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization to yield the 4-hydroxyquinoline intermediate.

-

Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 4-chloro-7-substituted quinoline.

-

Side Chain Introduction: The desired amino side chain is introduced via nucleophilic aromatic substitution at the 4-position, displacing the chloro group to yield the final 7-substituted-4-aminoquinoline analog.[3]

In Vitro Antiplasmodial Assay

The in vitro activity of the synthesized compounds against P. falciparum is determined using a standardized microtiter plate assay.

-

Parasite Culture: Asynchronous cultures of P. falciparum strains are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microtiter plate.

-

Assay Setup: Parasitized red blood cells are added to each well. Control wells containing no drug (negative control) and a known antimalarial drug like chloroquine (positive control) are included.

-

Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Quantification of Parasite Growth: Parasite growth is quantified using a fluorescent dye that binds to parasite DNA (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% growth inhibition (GI50) or inhibitory concentration (IC50) is determined.

Logical Relationships in SAR

The development of potent this compound analogs relies on a systematic exploration of chemical space guided by SAR principles.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing analogs with potent antimalarial and anticancer activities. A deep understanding of the key structural features that govern biological activity, coupled with robust experimental evaluation, will be instrumental in the development of novel this compound-based drugs to address pressing global health challenges. This guide serves as a foundational resource to aid researchers in this important endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Substituted 4-Aminoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-substituted 4-aminoquinoline analogs, a class of compounds with significant therapeutic potential, particularly as antimalarial and anticancer agents. The methodologies described herein focus on the introduction of various substituents at the 7-position of the quinoline core, followed by the installation of the crucial 4-amino side chain.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with chloroquine being a classic example of its therapeutic importance.[1] Modifications at the 7-position of the quinoline ring have been shown to modulate the biological activity of these analogs, offering a promising strategy to overcome drug resistance and enhance efficacy.[1] This guide outlines several key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, to generate a diverse library of these valuable compounds.

General Synthetic Strategies

The synthesis of 7-substituted 4-aminoquinoline analogs typically follows a convergent approach, wherein a 7-substituted-4-chloroquinoline intermediate is first prepared, followed by a nucleophilic aromatic substitution (SNAr) reaction with a desired amine to introduce the 4-amino side chain. The key to synthesizing a diverse range of analogs lies in the methods used to introduce functionality at the 7-position.

dot

Caption: General workflow for synthesizing 7-substituted 4-aminoquinoline analogs.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-chloroquinoline Analogs via SNAr

This protocol describes the general procedure for the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines.

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine (1.2-2.0 equivalents)

-

Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

-

Base (e.g., K₂CO₃, triethylamine, if required)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (Conventional Heating):

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

-

Add the desired amine (1.2-2.0 eq) and base (if necessary).

-

Heat the reaction mixture under reflux for the time specified in the literature (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, allow the mixture to cool to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Procedure (Microwave-Assisted):

-

In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent like DMSO.[3]

-